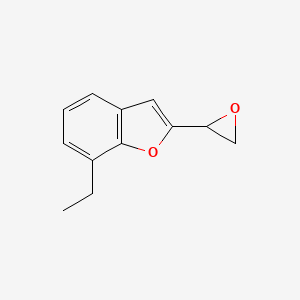

7-Ethyl-2-(oxiran-2-yl)benzofuran

Description

7-Ethyl-2-(oxiran-2-yl)benzofuran is a benzofuran derivative featuring a fused benzene and furan ring system with an ethyl substituent at the C-7 position and an oxirane (epoxide) group at the C-2 position. Benzofuran derivatives are renowned for their structural diversity and broad pharmacological activities, including antimicrobial, antitumor, and enzyme inhibitory properties .

Properties

IUPAC Name |

7-ethyl-2-(oxiran-2-yl)-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-2-8-4-3-5-9-6-10(11-7-13-11)14-12(8)9/h3-6,11H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORKANLHHIDVAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1OC(=C2)C3CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

Structural and Functional Group Variations

The pharmacological profile of benzofuran derivatives is highly dependent on substituent patterns. Below is a comparative analysis of 7-Ethyl-2-(oxiran-2-yl)benzofuran with key analogs:

Key Observations :

Substituent Effects: The oxirane group at C-2 in this compound contrasts with the acetic acid group in the fluorinated analog reported by Seo et al. . While the oxirane may enable covalent binding to targets, the acetic acid group facilitates hydrogen bonding, as seen in its antimicrobial activity . Ethyl at C-7 vs.

While direct data for this compound are lacking, its oxirane group could mimic the polar interactions of fluconazole’s triazole ring, warranting further docking studies .

Clinical Relevance :

- Amiodarone (a C-2 iodinated benzofuran) demonstrates the therapeutic viability of benzofuran scaffolds, though this compound’s epoxide group may pose challenges in toxicity profiling compared to halogens .

Q & A

Q. What are the common synthetic strategies for 7-Ethyl-2-(oxiran-2-yl)benzofuran?

- Methodological Answer: Synthesis typically involves two key steps: (1) constructing the benzofuran core and (2) introducing the ethyl and oxirane substituents. For the benzofuran backbone, cyclization of substituted phenols via thermal or acid-catalyzed methods is common. For example, allyl-substituted precursors (e.g., 2-allyl-4-methylphenol) can undergo cyclization using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 50°C to form the benzofuran structure . The oxirane (epoxide) group is introduced via epoxidation of a pre-installed vinyl or allyl moiety using oxidizing agents like meta-chloroperbenzoic acid (mCPBA). Ethylation can be achieved via Friedel-Crafts alkylation or nucleophilic substitution .

Q. How is the structural confirmation of this compound performed?

- Methodological Answer: Structural elucidation relies on spectroscopic techniques:

- NMR : H and C NMR identify substituent positions and confirm the benzofuran scaffold. For example, characteristic downfield shifts (~δ 4.5–5.5 ppm) for oxirane protons and coupling constants ( Hz) confirm epoxide geometry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHO for the parent benzofuran core) .

- Infrared (IR) Spectroscopy : Peaks at ~1250 cm (C-O-C stretching) and ~850 cm (epoxide ring vibration) are diagnostic .

Q. What are typical functionalization reactions for the oxirane moiety in this compound?

- Methodological Answer: The oxirane group undergoes nucleophilic ring-opening reactions:

- Amines : React with epoxides to form β-amino alcohols, useful in medicinal chemistry. For example, treatment with benzylamine in ethanol yields 7-ethyl-2-(2-(benzylamino)hydroxyethyl)benzofuran .

- Alcohols : Acid-catalyzed ring-opening with methanol generates glycol ether derivatives, characterized by H NMR shifts at δ 3.3–3.7 ppm .

Advanced Research Questions

Q. How can enantioselective synthesis of the oxirane group be achieved?

- Methodological Answer: Enantioselective epoxidation requires chiral catalysts or enzymes. For example:

- Sharpless Epoxidation : Uses titanium-based chiral complexes with tert-butyl hydroperoxide (TBHP) to yield epoxides with >90% enantiomeric excess (ee). Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid racemization .

- Biocatalysis : Epoxide hydrolases or cytochrome P450 enzymes can selectively oxidize allyl groups to epoxides. For instance, Aspergillus niger epoxide hydrolase has been used to resolve racemic mixtures .

Q. How do researchers address contradictions in spectral data during characterization?

- Methodological Answer: Discrepancies often arise from impurities or stereochemical ambiguities. Strategies include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity. For example, HSQC correlations between oxirane protons and adjacent carbons validate the epoxide structure .

- Chiral HPLC : Separates enantiomers if unexpected peaks in H NMR suggest racemization. A Chiralpak® AD-H column with hexane/isopropanol (90:10) can achieve baseline separation .

Q. What computational methods predict the reactivity and stability of this compound?

- Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the oxirane's LUMO energy indicates susceptibility to nucleophilic attack .

- Molecular Dynamics (MD) : Simulates degradation pathways under thermal stress. MD studies at 298–373 K can identify bond dissociation energies, guiding storage conditions (e.g., inert atmosphere, −20°C) .

Q. What challenges arise in scaling up the synthesis of this compound?

- Methodological Answer:

- Exothermic Reactions : Thermal cyclization (e.g., at 275°C) requires controlled heating to prevent decomposition. Jacketed reactors with precise temperature gradients mitigate this .

- Purification : Silica gel chromatography is inefficient for large batches. Alternatives like centrifugal partition chromatography (CPC) or recrystallization in ethyl acetate/hexane improve yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.